molecular formula C15H17BF6O3 B6301229 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2121512-96-5

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6301229
CAS No.: 2121512-96-5
M. Wt: 370.10 g/mol
InChI Key: GEXCNGRGMUVGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C15H17BF6O3 and a molecular weight of 370.1 g/mol . This compound is known for its unique chemical structure, which includes two trifluoromethyl groups and a methoxy group attached to a phenyl ring, as well as a pinacol ester moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Protic Solvents: Used in protodeboronation reactions.

    Acids and Bases: Used in hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed in hydrolysis reactions.

    Hydrocarbons: Formed in protodeboronation reactions.

Scientific Research Applications

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl and methoxy groups, making it less electron-withdrawing and less reactive in certain reactions.

    4,4,5,5-Tetramethyl-2-(trifluoromethyl)phenyl-1,3,2-dioxaborolane: Contains only one trifluoromethyl group, resulting in different electronic properties.

Uniqueness

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of two trifluoromethyl groups and a methoxy group, which enhance its reactivity and stability in various chemical reactions. These functional groups also make it a valuable reagent in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-[2-methoxy-4,6-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BF6O3/c1-12(2)13(3,4)25-16(24-12)11-9(15(20,21)22)6-8(14(17,18)19)7-10(11)23-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXCNGRGMUVGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BF6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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